molecular formula C21H26BrN3 B4701032 2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile

2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile

Cat. No. B4701032
M. Wt: 400.4 g/mol
InChI Key: VJBBLKOYTCCSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile, also known as BRP-7, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isonicotinonitrile derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the formation of neurotoxic proteins.

Advantages and Limitations for Lab Experiments

2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Additionally, this compound has been found to have a high affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, more research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
This compound, or this compound, is a promising compound for scientific research due to its potential applications in cancer research and neurodegenerative disease treatment. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is currently being studied. This compound has been found to exhibit a range of biochemical and physiological effects, and its low toxicity and high stability make it a useful tool for lab experiments. Further research is needed to fully understand the potential applications of this compound and to develop new analogs with improved potency and selectivity.

Scientific Research Applications

2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-amino-3-(3-bromophenyl)-5-butyl-6-pentylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3/c1-3-5-7-12-19-17(11-6-4-2)18(14-23)20(21(24)25-19)15-9-8-10-16(22)13-15/h8-10,13H,3-7,11-12H2,1-2H3,(H2,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBBLKOYTCCSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=N1)N)C2=CC(=CC=C2)Br)C#N)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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